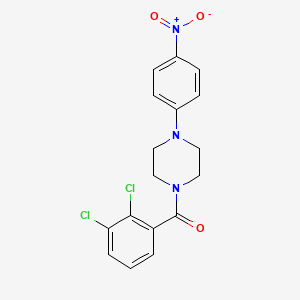
1-(2,3-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine, commonly known as DCB-PZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCB-PZ belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
DCB-PZ exerts its effects by inhibiting the activity of protein kinase B (PKB), which is a key signaling molecule involved in various cellular processes such as cell survival, growth, and metabolism. DCB-PZ binds to the ATP-binding site of PKB and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DCB-PZ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. DCB-PZ has also been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. In addition, DCB-PZ has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
DCB-PZ has several advantages as a tool for scientific research. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays. DCB-PZ has also been found to be stable under various conditions, making it suitable for long-term experiments. However, DCB-PZ has some limitations as well. It has low solubility in water, which can limit its use in certain experiments. In addition, DCB-PZ can be toxic at high concentrations, which requires careful handling and dosage.
Zukünftige Richtungen
There are several future directions for the use of DCB-PZ in scientific research. One potential direction is the development of DCB-PZ derivatives with improved solubility and bioavailability. Another direction is the use of DCB-PZ in combination with other drugs to enhance its therapeutic effects. In addition, further studies are needed to elucidate the precise mechanisms of action of DCB-PZ and its potential applications in different disease models. Overall, DCB-PZ has great potential as a tool for scientific research and has opened up new avenues for the development of novel therapeutic agents.
Synthesemethoden
The synthesis of DCB-PZ involves the reaction of 2,3-dichlorobenzoyl chloride with 4-nitroaniline in the presence of piperazine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
DCB-PZ has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying different biological processes. DCB-PZ has been used in research related to neurobiology, cancer, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(2,3-dichlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-15-3-1-2-14(16(15)19)17(23)21-10-8-20(9-11-21)12-4-6-13(7-5-12)22(24)25/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEOPJZHYYRXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dichlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methylphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962398.png)

![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)


![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)